

Adjusting CCG258208 hydrochloride dosage for different animal models

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Compound of Interest

Compound Name: CCG258208 hydrochloride

Cat. No.: B10818824

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Technical Support Center: CCG258208 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **CCG258208 hydrochloride**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of **CCG258208 hydrochloride**?

CCG258208 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] In conditions such as heart failure, GRK2 is upregulated and phosphorylates G protein-coupled receptors (GPCRs), like β -adrenergic receptors, leading to their desensitization and reduced signaling.[2] By inhibiting GRK2, CCG258208 prevents this desensitization, thereby enhancing GPCR signaling. This is particularly relevant in heart failure, where it can improve cardiac function.[2]

2. How should I dissolve **CCG258208 hydrochloride** for in vivo experiments?

The solubility of **CCG258208 hydrochloride** can be challenging. For in vivo administration, several vehicle formulations have been reported. A common approach involves creating a stock

solution in an organic solvent and then diluting it with a co-solvent mixture. It is recommended to prepare the working solution fresh on the day of use.^[1] Heating and/or sonication can aid in dissolution if precipitation occurs.^[1]

Here are some suggested vehicle formulations:

- For Intraperitoneal (IP) Injection:
 - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline^[1]
 - 10% DMSO, 90% (20% SBE- β -CD in Saline)^[1]
 - 10% DMSO, 90% Corn Oil^[1]
 - 20% (v/v) DMSO, 50% (v/v) polyethylene glycol-400, and 30% (v/v) PBS^[3]

3. What is a recommended starting dosage for a mouse model of heart failure?

In a post-myocardial infarction mouse model of heart failure, CCG258208 has been shown to have a dose-dependent therapeutic effect. The following dosages have been used:

- Low dose: 0.1 mg/kg/day
- Medium dose: 0.5 mg/kg/day
- High dose: 2 mg/kg/day

The 2 mg/kg/day dose was found to be the most effective in this model.^[4]

4. How can I adjust the dosage for other animal models, such as rats?

While specific pharmacokinetic data for **CCG258208 hydrochloride** in rats is not readily available in the provided search results, a common method for extrapolating dosages between animal species is allometric scaling. This method adjusts the dose based on the body surface area, which is related to the metabolic rate of the animal.

The formula for allometric scaling is:

- $\text{Dose}_{\text{animal 2}} (\text{mg/kg}) = \text{Dose}_{\text{animal 1}} (\text{mg/kg}) \times (\text{Km}_{\text{animal 1}} / \text{Km}_{\text{animal 2}})$

Where the Km factor is the body weight (kg) divided by the body surface area (m²).

Table 1: Allometric Scaling Factors for Common Laboratory Animals

Animal Species	Body Weight (kg)	Km Factor
Mouse	0.02	3
Rat	0.15	6
Rabbit	1.5	12
Dog	10	20
Mini-pig	30	25
Human	60	37

Example Calculation: Converting a Mouse Dose to a Rat Dose

To convert a 2 mg/kg mouse dose to an equivalent rat dose:

- $\text{Dose}_{\text{rat}} = 2 \text{ mg/kg} \times (3 / 6) = 1 \text{ mg/kg}$

5. What is the pharmacokinetic profile of **CCG258208 hydrochloride** in mice?

Pharmacokinetic studies in mice have been conducted following both oral and intraperitoneal (IP) administration. A key finding is that CCG258208 distributes to the plasma, heart, and liver, but has low penetration across the blood-brain barrier.^[2] This is advantageous for cardiac studies as it minimizes potential off-target effects in the central nervous system.^[2]

After a single 10 mg/kg IP injection in CD-1 mice, plasma concentrations of CCG258208 were maintained above the GRK2 IC₅₀ for at least 7 hours.^[3]

Table 2: Plasma Concentration of CCG258208 in Mice After a Single 10 mg/kg IP Dose

Time Point	Plasma Concentration (nM)
30 minutes	2710
2 hours	1440
4 hours	270
7 hours	430

Data from a study in CD-1 mice.[3]

The area under the curve (AUC) for this study was 5970 h·nM.[3] The half-life of CCG258208 in mouse liver microsomes has been reported to be 7.0 minutes.[3]

6. Has **CCG258208 hydrochloride** been used in larger animal models?

Yes, CCG258208 has been studied in a mini-swine model of chronic post-myocardial infarction heart failure.[4] In this model, an acute administration of 2 mg/kg of CCG258208 was shown to significantly increase dobutamine responsiveness, indicating improved cardiac inotropic reserve.[4]

7. What is the known safety and toxicity profile of **CCG258208 hydrochloride**?

Based on the available information, CCG258208 appears to have a favorable safety profile in preclinical studies. In a 4-week study in mice, no noticeable adverse effects were observed.[2] However, it is noted that the long-term toxicity profile has not been fully established and more systematic evaluations, including cardiac electrophysiology, blood chemistry, and liver toxicity markers, would be required for further clinical development.[2]

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Mice

This protocol is based on a study evaluating the pharmacokinetics of CCG258208 in female C57BL/6 mice.[4]

- Animal Model: Female C57BL/6 mice (8-12 weeks old, ~20 g body weight).

- Drug Preparation: Prepare **CCG258208 hydrochloride** in a suitable vehicle for the chosen route of administration (see FAQ 2).
- Administration:
 - Oral (PO): Administer a single dose of 20 mg/kg.
 - Intraperitoneal (IP): Administer a single dose of 20 mg/kg.
- Sample Collection:
 - For the PO route, collect blood and organs at 1, 2, 4, and 7 hours post-administration.
 - For the IP route, collect blood and organs at 30 minutes post-injection.
- Analysis: Analyze the concentration of CCG258208 in plasma and tissue homogenates using liquid chromatography/mass spectrometry (LC/MS).

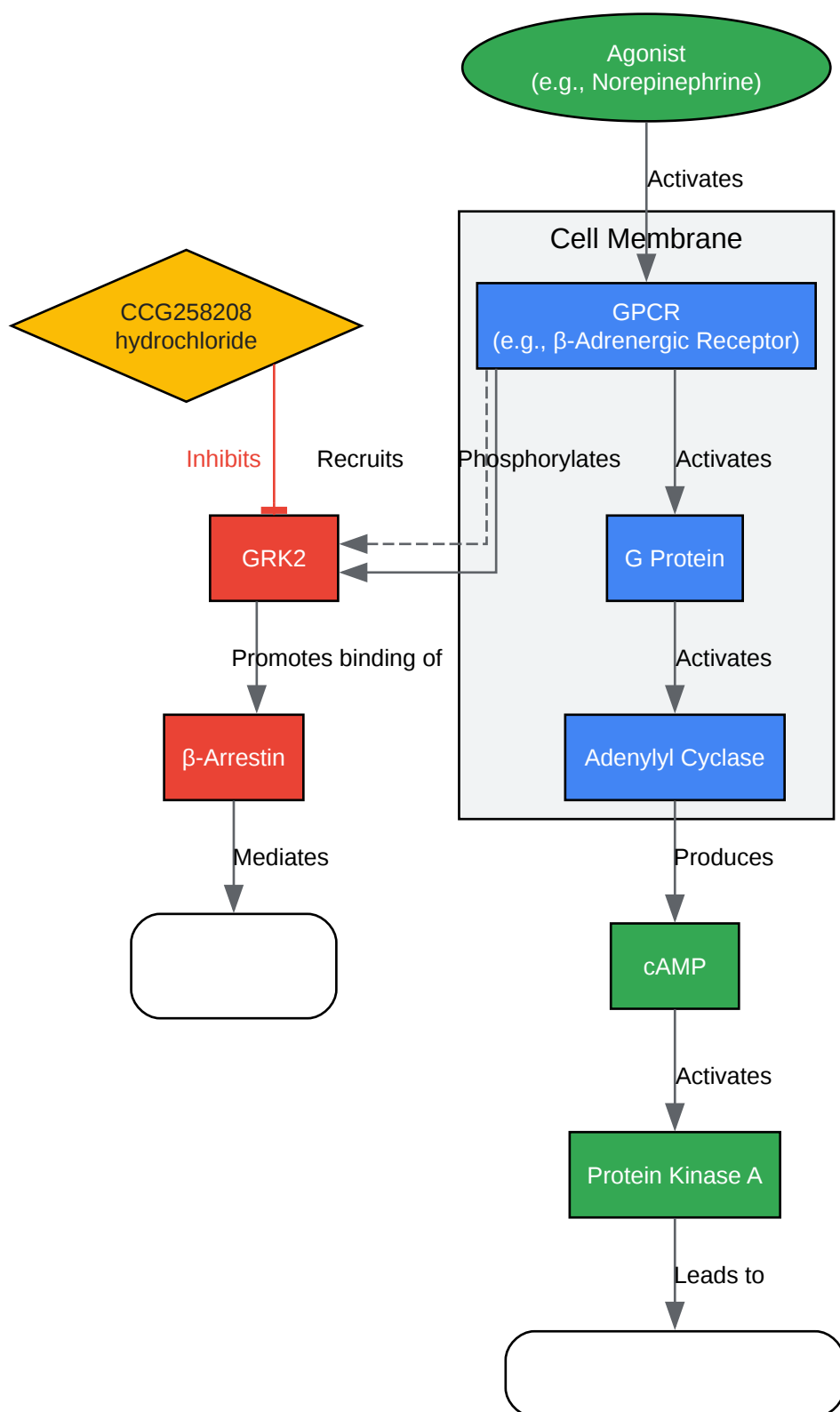
Protocol 2: Acute Hemodynamic Study in a Mini-Swine Heart Failure Model

This protocol is based on a study assessing the acute effects of CCG258208 on cardiac function in Göttingen mini-swine with induced myocardial infarction.^[4]

- Animal Model: Göttingen mini-swine (9-12 months old) with surgically induced myocardial infarction (3 months post-MI).
- Baseline Measurements: Collect baseline hemodynamic measurements, including left ventricular pressure.
- Dobutamine Challenge: Administer a continuous infusion of dobutamine (10 µg/kg/min) and record hemodynamic measurements after 5 minutes.
- CCG258208 Administration: Administer a bolus of CCG258208 (2 mg/kg).
- Post-Treatment Measurements: Take hemodynamic measurements 5 minutes after CCG258208 administration.

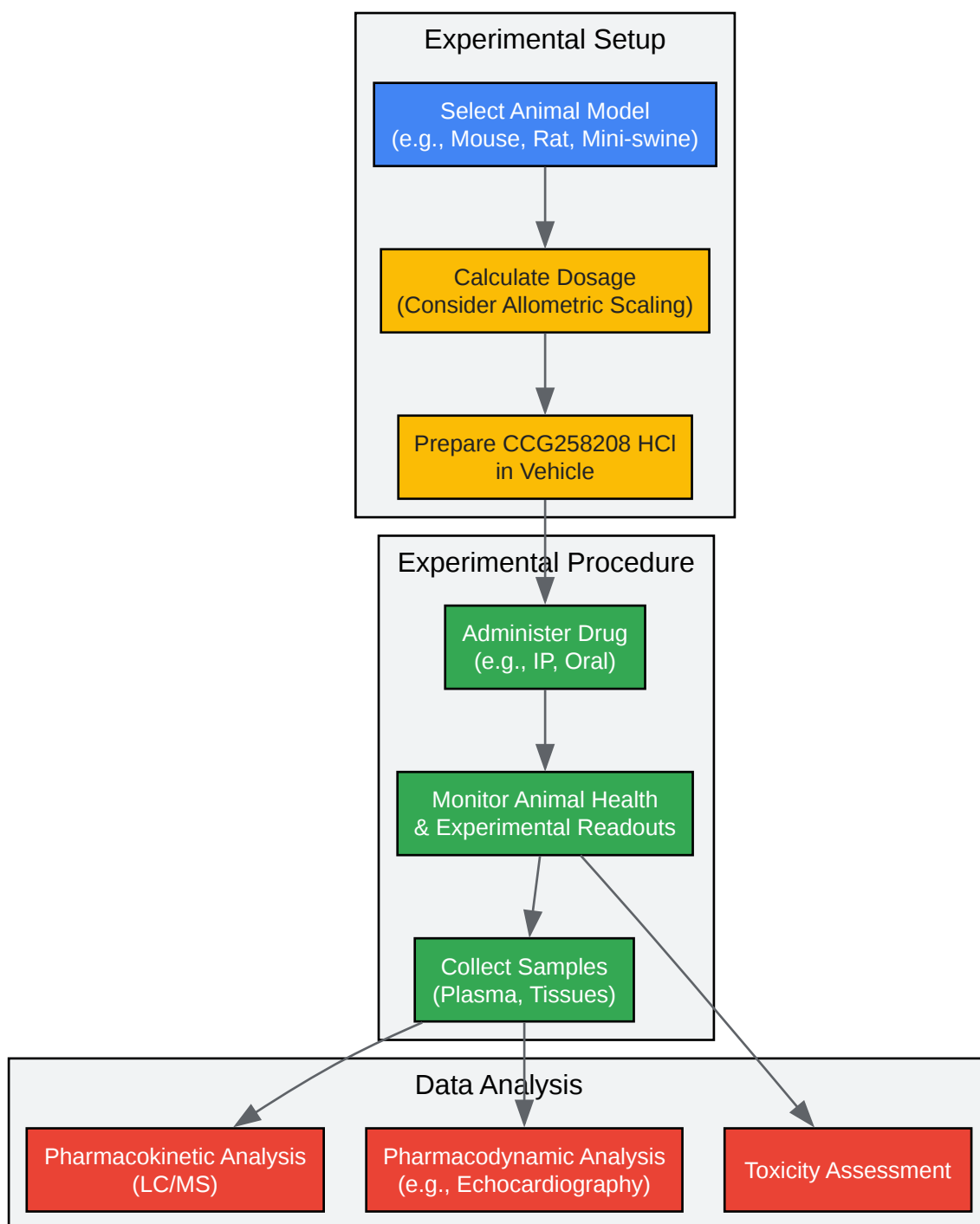
- Second Dobutamine Challenge: Repeat the dobutamine infusion and record hemodynamic measurements to assess the change in inotropic reserve.

Visualizations



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Caption: Signaling pathway of GRK2 and the inhibitory action of **CCG258208 hydrochloride**.



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Caption: General experimental workflow for in vivo studies with **CCG258208 hydrochloride**.

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